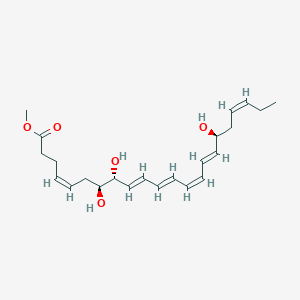
Resolvin D1 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resolvin D1 methyl ester (RvD1-ME) is a stable analogue of resolvin D1, a specialized pro-resolving mediator derived from omega-3 fatty acids. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resolvin D1 methyl ester involves the esterification of resolvin D1. Resolvin D1 itself is synthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases. The esterification process typically involves the reaction of resolvin D1 with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of docosahexaenoic acid from marine sources, followed by its conversion to resolvin D1 through enzymatic reactions. The final esterification step is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Resolvin D1 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxo-derivatives, which may have reduced biological activity.
Reduction: Reduction reactions can modify its hydroxyl groups, potentially altering its biological properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include eicosanoid oxidoreductase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: 8-oxo and 17-oxo derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Resolvin D1 methyl ester has a wide range of scientific research applications:
Mechanism of Action
Resolvin D1 methyl ester exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling pathways, including the inhibition of the JAK/STAT1, MAPK, and NF-κB pathways, and the activation of the PI3K/AKT and HO-1 pathways . These actions lead to the resolution of inflammation, reduction of cell death, and promotion of tissue repair .
Comparison with Similar Compounds
Similar Compounds
Resolvin D1: The parent compound of resolvin D1 methyl ester, with similar anti-inflammatory properties.
Resolvin D2: Another member of the resolvin family, derived from docosahexaenoic acid.
Aspirin-triggered resolvin D1: A stereoisomer of resolvin D1, formed in the presence of aspirin.
Uniqueness
Resolvin D1 methyl ester is unique due to its stability compared to resolvin D1, making it more suitable for research and potential therapeutic applications . Its methyl ester form also allows for easier handling and storage .
Properties
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-ZXQGQRHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
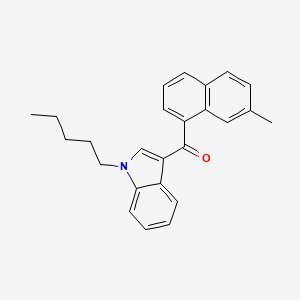
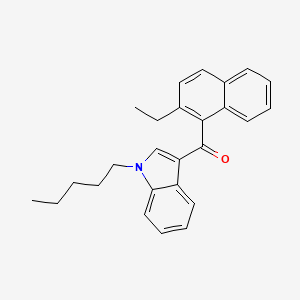
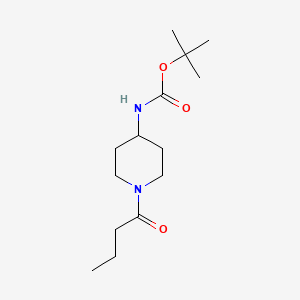
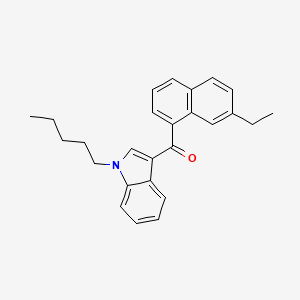
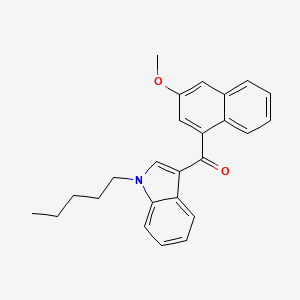
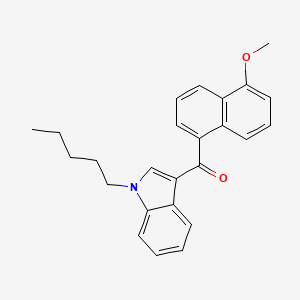
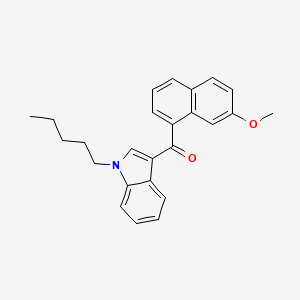
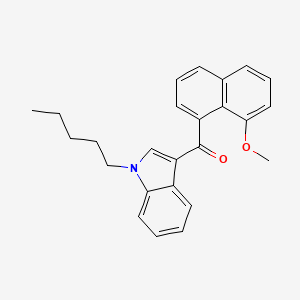
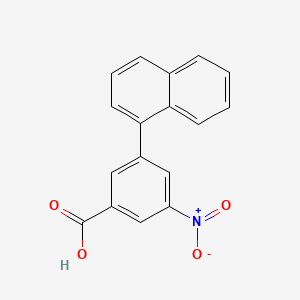
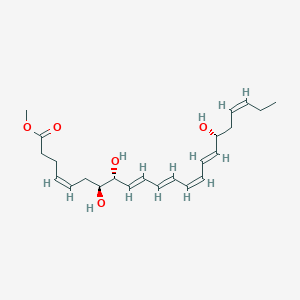
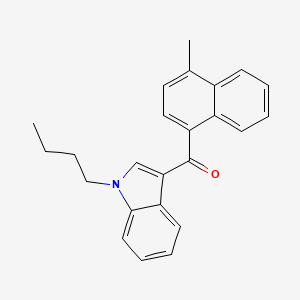

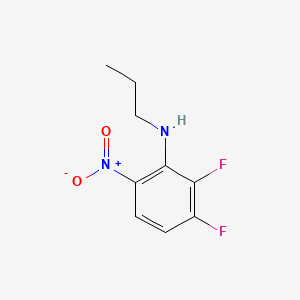
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
